Cas no 220247-51-8 (7-Isoquinolinemethanol, 1,2,3,4-tetrahydro-)

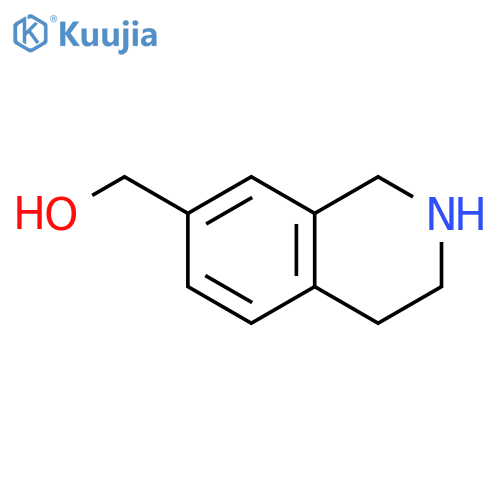

220247-51-8 structure

商品名:7-Isoquinolinemethanol, 1,2,3,4-tetrahydro-

CAS番号:220247-51-8

MF:C10H13NO

メガワット:163.216322660446

CID:5302554

7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro-

-

- インチ: 1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2

- InChIKey: RAUHFTOXJZRVIJ-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=CC(CO)=C2)CCN1

7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-760939-0.5g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 0.5g |

$239.0 | 2025-03-22 | |

| Enamine | EN300-760939-0.1g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 0.1g |

$219.0 | 2025-03-22 | |

| Enamine | EN300-760939-5.0g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 5.0g |

$985.0 | 2025-03-22 | |

| Enamine | EN300-760939-10.0g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 10.0g |

$1813.0 | 2025-03-22 | |

| Enamine | EN300-760939-2.5g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 2.5g |

$538.0 | 2025-03-22 | |

| Enamine | EN300-760939-0.05g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 0.05g |

$210.0 | 2025-03-22 | |

| Enamine | EN300-760939-1.0g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 1.0g |

$250.0 | 2025-03-22 | |

| Enamine | EN300-760939-0.25g |

(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |

220247-51-8 | 95.0% | 0.25g |

$230.0 | 2025-03-22 |

7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

220247-51-8 (7-Isoquinolinemethanol, 1,2,3,4-tetrahydro-) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量